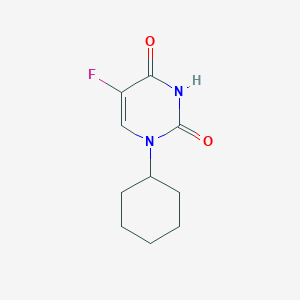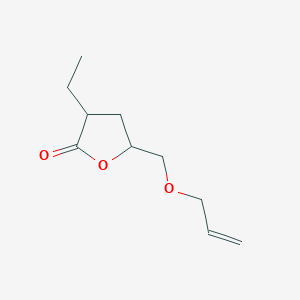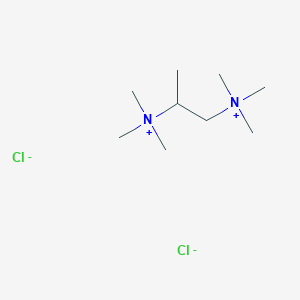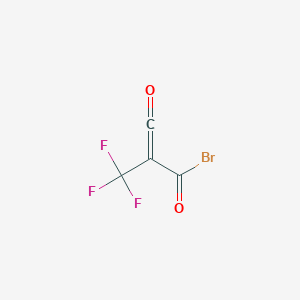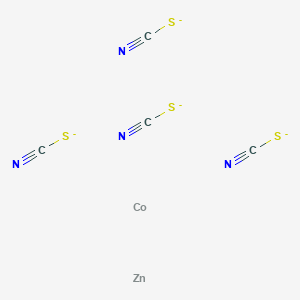
Cobalt;ZINC;tetrathiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt;ZINC;tetrathiocyanate is a coordination compound that involves cobalt and zinc ions complexed with thiocyanate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt;ZINC;tetrathiocyanate typically involves the reaction of cobalt(II) and zinc(II) salts with thiocyanate ions. One common method is to dissolve cobalt(II) chloride and zinc(II) chloride in water, followed by the addition of potassium thiocyanate. The reaction mixture is then stirred and heated to facilitate the formation of the complex. The resulting product is filtered, washed, and dried to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, controlled temperatures, and purification steps to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Cobalt;ZINC;tetrathiocyanate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions where the oxidation states of cobalt and zinc may change.
Substitution: Thiocyanate ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions may involve ligands such as ammonia or pyridine under controlled conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) and zinc(II) complexes, while substitution reactions may produce new coordination compounds with different ligands .
Scientific Research Applications
Cobalt;ZINC;tetrathiocyanate has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other coordination compounds and studying ligand exchange reactions.
Biology: The compound’s interaction with biological molecules is of interest for understanding metal ion transport and storage.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique redox properties.
Industry: It is used in catalysis and as a component in materials with specific magnetic and electronic properties
Mechanism of Action
The mechanism by which cobalt;ZINC;tetrathiocyanate exerts its effects involves the coordination of thiocyanate ligands to the metal ions, which influences the compound’s reactivity and stability. The molecular targets and pathways involved include interactions with other metal ions, ligands, and biological molecules, leading to various chemical and biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other metal thiocyanate complexes such as cobalt(II) thiocyanate and zinc(II) thiocyanate. These compounds share similar structural features but differ in their specific metal ion composition and reactivity .
Uniqueness
Cobalt;ZINC;tetrathiocyanate is unique due to the combination of cobalt and zinc ions, which imparts distinct chemical and physical properties. This combination allows for a broader range of applications and reactivity compared to compounds with only one type of metal ion .
Properties
CAS No. |
64294-54-8 |
|---|---|
Molecular Formula |
C4CoN4S4Zn-4 |
Molecular Weight |
356.7 g/mol |
IUPAC Name |
cobalt;zinc;tetrathiocyanate |
InChI |
InChI=1S/4CHNS.Co.Zn/c4*2-1-3;;/h4*3H;;/p-4 |
InChI Key |
CARNEIDAYUVYMK-UHFFFAOYSA-J |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Co].[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


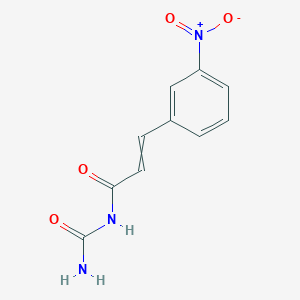
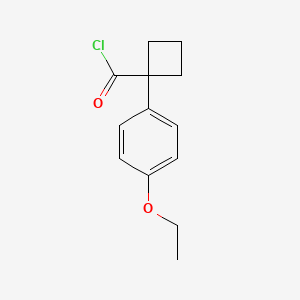
![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-, monohydrochloride](/img/structure/B14510084.png)


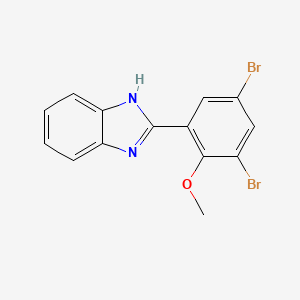
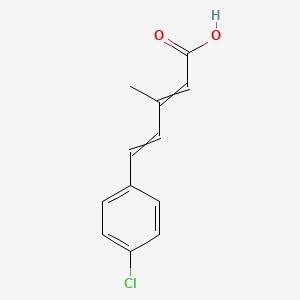
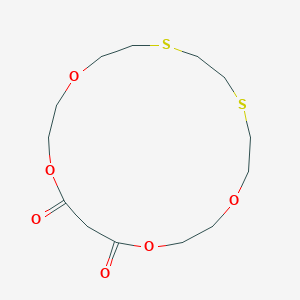
![1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14510111.png)

